4-Hydroxy-3-(trifluoromethoxy)benzonitrile

Description

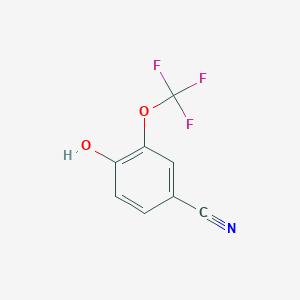

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO2/c9-8(10,11)14-7-3-5(4-12)1-2-6(7)13/h1-3,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBWKUPCGMZTOSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)OC(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 4-Hydroxy-3-(trifluoromethoxy)benzonitrile

[1]

Executive Summary

4-Hydroxy-3-(trifluoromethoxy)benzonitrile (CAS: 1093397-72-8) is a disubstituted phenol derivative characterized by the presence of a strong electron-withdrawing nitrile group (-CN) and a lipophilic trifluoromethoxy group (-OCF

Physicochemical Profile

This compound exhibits properties distinct from its non-fluorinated analogs (e.g., vanillin derivatives) due to the profound electronic and steric effects of the trifluoromethoxy group.

Key Identifiers & Properties

| Property | Data | Notes |

| IUPAC Name | 4-Hydroxy-3-(trifluoromethoxy)benzonitrile | Alternate: 2-(Trifluoromethoxy)-4-cyanophenol |

| CAS Number | 1093397-72-8 | |

| Molecular Formula | C | |

| Molecular Weight | 203.12 g/mol | |

| Appearance | White to off-white crystalline solid | Typical of halogenated phenols |

| Predicted pKa | 7.0 – 7.5 | Significantly more acidic than phenol (pKa 10) due to -CN and -OCF |

| LogP (Predicted) | ~2.5 | Enhanced lipophilicity vs. 4-hydroxybenzonitrile (LogP 1.[1][2]6) |

| H-Bond Donors | 1 (Phenolic OH) | |

| H-Bond Acceptors | 5 (N, O, 3xF) |

Electronic & Steric Effects[1]

-

Acidity Enhancement: The -CN group (Hammett

) and the -OCF -

Conformational Bias: The -OCF

group prefers an orthogonal conformation relative to the aromatic ring to minimize dipole repulsion, which can influence the binding affinity of derived ligands in protein pockets.[1]

Synthetic Methodologies

The synthesis of 4-Hydroxy-3-(trifluoromethoxy)benzonitrile is typically achieved through functionalization of pre-existing trifluoromethoxy-aromatics, as direct trifluoromethoxylation of phenols is synthetically challenging.[1]

Primary Synthetic Route: Bromination-Cyanation Sequence

This is the most scalable industrial route, utilizing 2-(trifluoromethoxy)phenol as the starting material.[1]

Step 1: Regioselective Bromination

-

Reagents: Bromine (Br

) or N-Bromosuccinimide (NBS).[1] -

Solvent: Acetic acid or Acetonitrile.

-

Mechanism: Electrophilic aromatic substitution. The phenolic -OH is a strong ortho/para director.[1] The -OCF

group is weakly deactivating but directs ortho/para. Steric hindrance from the bulky -OCF -

Product: 4-Bromo-2-(trifluoromethoxy)phenol.[1]

Step 2: Palladium-Catalyzed Cyanation [1]

-

Reagents: Zinc Cyanide (Zn(CN)

), Pd(PPh -

Solvent: DMF or NMP, heated to 80-100°C.

-

Mechanism: Oxidative addition of Pd(0) into the C-Br bond, followed by transmetallation with Zn(CN)

and reductive elimination to form the C-CN bond.[1]

Visualization of Synthetic Pathway

Figure 1: Step-wise synthesis from commercially available 2-(trifluoromethoxy)phenol.

Reactivity & Derivatization

The molecule possesses three distinct reactive centers: the phenolic hydroxyl, the nitrile group, and the aromatic core.

Phenolic O-Alkylation (Ether Synthesis)

Due to its enhanced acidity (pKa ~7.3), the hydroxyl group can be selectively alkylated without protecting the nitrile.

-

Protocol: React with alkyl halides (R-X) using mild bases like K

CO -

Application: This is the primary reaction used to attach this scaffold to larger drug pharmacophores.

Nitrile Transformations

The nitrile group at C1 is a versatile precursor for heterocycles:

-

Tetrazole Formation: Reaction with sodium azide (NaN

) yields 5-substituted tetrazoles, which are bioisosteres of carboxylic acids.[1] -

Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxamide or carboxylic acid.

-

Reduction: Catalytic hydrogenation (Raney Ni) or hydride reduction (LiAlH

) yields the benzylamine.

Reactivity Map[5]

Figure 2: Divergent synthesis pathways utilizing the hydroxyl and nitrile functional handles.[1]

Medicinal Chemistry Applications

The "Fluorine Effect"

The -OCF

-

Metabolic Stability: The C-F bonds are resistant to cytochrome P450 oxidation. The group blocks metabolic attack at the C3 position.

-

Lipophilicity Modulation: It increases lipophilicity (

LogP ~ +1.04) more than a methyl or chloro group, improving blood-brain barrier (BBB) penetration.[1] -

Bioisosterism: It acts as a stable, lipophilic bioisostere for a methoxy (-OCH

) group, preventing O-dealkylation.[1]

Case Use: Scaffold Hopping

In drug discovery programs, replacing a 4-cyanophenol or 3-chloro-4-hydroxybenzonitrile moiety with 4-hydroxy-3-(trifluoromethoxy)benzonitrile often results in improved potency due to the unique electronic distribution and the ability of the fluorine atoms to engage in multipolar interactions with protein backbones.[1]

Handling & Safety Information

-

Hazards: Like most halogenated phenols and nitriles, this compound is an Irritant (Skin/Eye/Respiratory) . It is harmful if swallowed or inhaled.[2][4]

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The phenol is prone to oxidation over long periods if exposed to air.

-

Disposal: Must be disposed of as hazardous chemical waste, specifically segregating it from oxidizers.

References

-

PubChem Compound Summary. (2025). 4-Hydroxy-3-(trifluoromethyl)benzonitrile (Analog Reference).[1] National Center for Biotechnology Information. Link[1]

-

Sigma-Aldrich. (2025).[1] Product Specification: 4-Hydroxy-3-(trifluoromethoxy)benzonitrile (CAS 1093397-72-8).[1][3] Merck KGaA. Link

- Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility. ChemMedChem. (General reference on OCF3 properties).

-

ChemicalBook. (2025). CAS 1093397-72-8 Entry.[1][3][5]Link[1]

Sources

- 1. Showing Compound Diethyl malonate (FDB000728) - FooDB [foodb.ca]

- 2. 3-Hydroxy-4-(trifluoromethyl)benzonitrile | C8H4F3NO | CID 59462958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accelachem.com [accelachem.com]

- 4. 3-Fluoro-4-hydroxybenzonitrile | C7H4FNO | CID 2782944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-3-(trifluoromethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive overview of scientifically-grounded synthetic strategies for 4-hydroxy-3-(trifluoromethoxy)benzonitrile, a key intermediate in the development of advanced pharmaceuticals and novel materials. The trifluoromethoxy group imparts unique electronic properties, enhancing metabolic stability and bioactivity in drug candidates, making efficient and scalable synthetic routes to this compound highly valuable.[1] This document moves beyond a simple recitation of protocols to provide a deep dive into the causality behind experimental choices, offering field-proven insights to guide researchers in their synthetic endeavors. All proposed methodologies are designed as self-validating systems, with in-text citations to authoritative sources for mechanistic claims and protocol standards.

Introduction: The Strategic Importance of the Trifluoromethoxy Moiety

The trifluoromethoxy (-OCF₃) group is an increasingly important functional group in medicinal chemistry and materials science. Its strong electron-withdrawing nature and high lipophilicity can significantly modulate the physicochemical properties of a molecule, often leading to improved metabolic stability, enhanced binding affinity, and better bioavailability of drug candidates.[1] The target molecule, 4-hydroxy-3-(trifluoromethoxy)benzonitrile, incorporates this key functional group onto a versatile benzonitrile scaffold, which itself is a common precursor in pharmaceutical synthesis. The hydroxyl and nitrile functionalities offer multiple points for further chemical elaboration, making this compound a highly valuable building block for complex molecular architectures.

Retrosynthetic Analysis: Devising a Logical Path Forward

A critical first step in designing a successful synthesis is a thorough retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials. For 4-hydroxy-3-(trifluoromethoxy)benzonitrile, two primary retrosynthetic disconnections are considered, each offering a distinct strategic advantage.

Caption: Retrosynthetic analysis of 4-hydroxy-3-(trifluoromethoxy)benzonitrile.

Strategy A: Late-Stage Cyanation This approach prioritizes the early introduction of the trifluoromethoxy group, beginning with a readily available substituted phenol. The final key step is the installation of the nitrile group onto the aromatic ring.

Strategy B: Early-Stage Trifluoromethoxylation In contrast, this strategy begins with a substituted benzonitrile and focuses on the introduction of the trifluoromethoxy group as a key transformation.

Synthetic Strategy A: Late-Stage Cyanation of 2-(Trifluoromethoxy)phenol

This strategy commences with 2-(trifluoromethoxy)phenol, a commercially available starting material valued for its role in synthesizing biologically active molecules.[2] The core challenge lies in the regioselective introduction of a cyano group at the para-position relative to the hydroxyl group.

Step 1: Formylation of 2-(Trifluoromethoxy)phenol

The initial step involves the introduction of a formyl group (-CHO) onto the aromatic ring, which will later be converted to the nitrile. The Reimer-Tiemann or Duff reaction are classic choices for the formylation of phenols.

Protocol: Reimer-Tiemann Formylation

-

Dissolve 2-(trifluoromethoxy)phenol in a suitable solvent such as ethanol.

-

Add a concentrated aqueous solution of a strong base, for example, sodium hydroxide, and stir vigorously.

-

Slowly add chloroform (CHCl₃) to the reaction mixture while maintaining the temperature.

-

Heat the mixture under reflux for several hours to drive the reaction to completion.

-

After cooling, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

The crude 4-hydroxy-3-(trifluoromethoxy)benzaldehyde can be purified by recrystallization or column chromatography.

Step 2: Conversion of the Aldehyde to a Nitrile

The transformation of the aldehyde to a nitrile is a well-established process. A common and effective method is the reaction with hydroxylamine to form an oxime, followed by dehydration.

Protocol: Aldehyde to Nitrile Conversion

-

Dissolve the 4-hydroxy-3-(trifluoromethoxy)benzaldehyde in a suitable solvent like ethanol or pyridine.

-

Add hydroxylamine hydrochloride and a base (e.g., sodium acetate) and stir at room temperature until the aldehyde is consumed (monitored by TLC).

-

Isolate the intermediate oxime.

-

Dehydrate the oxime using a dehydrating agent such as acetic anhydride, phosphorus pentoxide, or a commercial reagent like Burgess reagent to yield the final product, 4-hydroxy-3-(trifluoromethoxy)benzonitrile.

-

Purify the product by column chromatography.

An alternative one-pot procedure for the direct conversion of aldehydes to nitriles can be employed using reagents like ammonium bicarbonate and copper (II) acetate.

Caption: Workflow for the late-stage cyanation strategy.

Synthetic Strategy B: Early-Stage Trifluoromethoxylation of 3-Hydroxybenzonitrile

This approach begins with 3-hydroxybenzonitrile and focuses on the challenging introduction of the trifluoromethoxy group. This strategy can be advantageous if the starting benzonitrile is more readily available or cost-effective.

Step 1: Trifluoromethoxylation of 3-Hydroxybenzonitrile

The direct trifluoromethoxylation of phenols has been an area of intense research. Modern methods often employ electrophilic trifluoromethylating agents. A two-step procedure involving the formation of a xanthate intermediate followed by reaction with an electrophilic fluorine source is a robust option.[3]

Protocol: Two-Step Trifluoromethoxylation via Xanthate Intermediate [3]

-

Xanthate Formation:

-

Trifluoromethoxylation:

Alternative: Sandmeyer-type Reaction

While not a direct trifluoromethoxylation of the phenol, a related strategy involves starting from 3-amino-4-hydroxybenzonitrile. A Sandmeyer-type reaction could then be envisioned. The Sandmeyer reaction is a versatile method for converting aromatic amines into various functional groups via a diazonium salt intermediate.[4][5]

Protocol: Sandmeyer Reaction for Trifluoromethoxylation (Conceptual)

-

Diazotization:

-

Trifluoromethoxylation:

-

In a separate vessel, prepare a solution containing a copper(I) catalyst and a source of the trifluoromethoxy group. This step is conceptually challenging as a direct "trifluoromethoxylation" Sandmeyer reaction is not standard. A more plausible route would be to first introduce a different functional group that can later be converted to the trifluoromethoxy group.

-

Given the complexities of a direct Sandmeyer trifluoromethoxylation, the two-step xanthate method is the more experimentally validated and recommended approach for this transformation.

Caption: Workflow for the early-stage trifluoromethoxylation strategy.

Comparative Analysis of Synthetic Strategies

| Parameter | Strategy A: Late-Stage Cyanation | Strategy B: Early-Stage Trifluoromethoxylation |

| Starting Material | 2-(Trifluoromethoxy)phenol | 3-Hydroxybenzonitrile |

| Key Transformation | Formylation and Nitrile Formation | Trifluoromethoxylation |

| Potential Challenges | Regioselectivity of formylation, handling of toxic cyanide precursors (in alternative direct cyanation routes). | Harsh conditions for trifluoromethoxylation, potential for side reactions. |

| Advantages | Utilizes well-established, high-yielding reactions for the final steps. | Potentially shorter route if a direct and efficient trifluoromethoxylation protocol is optimized. |

Safety Considerations

The synthesis of 4-hydroxy-3-(trifluoromethoxy)benzonitrile involves the use of hazardous materials.

-

Corrosive Reagents: Strong acids and bases should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Toxic Chemicals: Chloroform is a suspected carcinogen and should be used in a well-ventilated fume hood. Cyanide-containing compounds, if used, are highly toxic and require specialized handling procedures.[6]

-

General Precautions: Always consult the Safety Data Sheet (SDS) for all reagents before use. Perform all reactions in a properly functioning chemical fume hood.

Conclusion and Future Outlook

The synthesis of 4-hydroxy-3-(trifluoromethoxy)benzonitrile can be approached through several viable synthetic routes. The choice of strategy will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the technical capabilities of the laboratory. The late-stage cyanation approach offers a more traditional and arguably more predictable pathway, while the early-stage trifluoromethoxylation strategy presents an opportunity for a more convergent synthesis, provided the key trifluoromethoxylation step is efficient. Continued research into novel trifluoromethoxylation methodologies will undoubtedly lead to more streamlined and efficient syntheses of this and other valuable fluorinated building blocks.

References

- CN109320433B - Preparation method of 4-trifluoromethyl benzonitrile - Google P

- CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google P

-

An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. (URL: [Link])

-

Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile - Organic Syntheses. (URL: [Link])

-

Synthetic method of p-hydroxybenzonitrile - Eureka | Patsnap. (URL: [Link])

-

4-Fluoro-3-hydroxybenzonitrile: Your Key Intermediate for Advanced Synthesis. (URL: [Link])

-

Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | Patsnap. (URL: [Link])

-

Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC - NIH. (URL: [Link])

- CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google P

-

4-Hydroxy-3-(trifluoromethyl)benzonitrile | C8H4F3NO | CID 2783159 - PubChem. (URL: [Link])

-

3-(Trifluoromethoxy)benzonitrile | C8H4F3NO | CID 142962 - PubChem - NIH. (URL: [Link])

-

Nickel-catalyzed cyanation of phenol derivatives activated by 2,4,6-trichloro-1,3,5-triazine. (URL: [Link])

-

Practical Path to Multiple Trifluoromethylation of Phenols - ChemistryViews. (URL: [Link])

-

Correction: Nickel-catalyzed cyanation of phenol derivatives activated by 2,4,6-trichloro-1,3,5-triazine - ResearchGate. (URL: [Link])

-

Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions | Request PDF - ResearchGate. (URL: [Link])

-

3-(Trifluoromethyl)benzonitrile | C8H4F3N | CID 67783 - PubChem. (URL: [Link])

- CN1962603A - Method for preparing 2-(2,2,2-trifluoroethoxy)

-

Cyanation – Knowledge and References - Taylor & Francis. (URL: [Link])

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (URL: [Link])

-

Nickel-Catalyzed Cyanation of Phenol Derivatives Activated by 2,4,6- Trichloro-1,3,5-triazine. (URL: [Link])

-

The Chemistry of Trifluoromethoxy Benzonitriles: Synthesis and Applications. (URL: [Link])

-

Chemical structure of benzonitrile derivatives investigated - ResearchGate. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Hydroxy-3-(trifluoromethyl)benzonitrile | C8H4F3NO | CID 2783159 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Hydroxy-3-(trifluoromethoxy)benzonitrile CAS number 124811-71-8

Technical Whitepaper: 4-Hydroxy-3-(trifluoromethoxy)benzonitrile

Part 1: Executive Summary & Chemical Identity

4-Hydroxy-3-(trifluoromethoxy)benzonitrile is a specialized fluorinated building block used in the synthesis of agrochemicals and pharmaceutical intermediates. It features a phenolic hydroxyl group, a nitrile handle for further functionalization, and a trifluoromethoxy (-OCF

Critical Identity Correction

Note to Researchers: There is a common database conflation regarding the CAS number for this compound.

-

Target Compound: 4-Hydroxy-3-(trifluoromethoxy)benzonitrile[1][2][3]

-

Incorrect CAS (Often Cited): 124811-71-8 (This CAS belongs to the trifluoromethyl analog, 4-Hydroxy-3-(trifluoromethyl)benzonitrile).

-

Implication: When sourcing this material, verify the chemical structure (SMILES) rather than relying solely on the CAS number to avoid purchasing the wrong fluorinated analog.

Chemical Specifications

| Property | Specification |

| Chemical Name | 4-Hydroxy-3-(trifluoromethoxy)benzonitrile |

| CAS Number | 1093397-72-8 |

| Molecular Formula | C |

| Molecular Weight | 203.12 g/mol |

| SMILES | N#Cc1ccc(O)c(OC(F)(F)F)c1 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water |

| Acidity (pKa) | ~7.0–7.5 (Predicted; enhanced acidity due to -CN and -OCF |

Part 2: Strategic Synthesis & Methodology

The synthesis of 4-Hydroxy-3-(trifluoromethoxy)benzonitrile is non-trivial due to the sensitivity of the trifluoromethoxy group and the directing effects on the benzene ring. The most robust route avoids direct trifluoromethoxylation (which requires harsh fluorinating agents like TFNG) and instead utilizes a Bromination-Cyanation sequence starting from commercially available 2-(trifluoromethoxy)phenol.

Expert Protocol: The Bromination-Cyanation Route

This pathway ensures regioselectivity, placing the nitrile group para to the hydroxyl group.

Step 1: Regioselective Bromination

The electron-donating hydroxyl group directs electrophilic aromatic substitution to the para position. The -OCF

-

Reagents: 2-(Trifluoromethoxy)phenol, Bromine (Br

) or N-Bromosuccinimide (NBS), Acetic Acid/DCM. -

Mechanism: Electrophilic Aromatic Substitution (EAS).

-

Outcome: 4-Bromo-2-(trifluoromethoxy)phenol.

Step 2: Rosenmund-von Braun Cyanation Transition-metal catalyzed cyanation replaces the bromine atom with a nitrile group. While traditional copper(I) cyanide (CuCN) works, modern palladium-catalyzed methods offer milder conditions.

-

Reagents: 4-Bromo-2-(trifluoromethoxy)phenol, Zn(CN)

, Pd(PPh -

Mechanism: Oxidative addition of Pd to the C-Br bond, transmetallation with cyanide, and reductive elimination.

-

Outcome: 4-Hydroxy-3-(trifluoromethoxy)benzonitrile.[1][2][3][4][5]

Figure 1: Two-step synthetic pathway from 2-(trifluoromethoxy)phenol. This route maximizes regioselectivity and yield.

Part 3: Applications in Drug Discovery

The -OCF

Bioisosterism and Metabolic Stability

-

Lipophilicity Modulation: The trifluoromethoxy group significantly increases the LogP of the molecule (Hansch

value -

Metabolic Blocking: The C-F bonds are metabolically robust. Placing an -OCF

group at the 3-position protects the aromatic ring from oxidative metabolism (e.g., hydroxylation) at that site, prolonging the drug's half-life (

Synthetic Utility as a Scaffold

4-Hydroxy-3-(trifluoromethoxy)benzonitrile serves as a versatile "hub" intermediate:

-

Nitrile Hydrolysis: Converts to 4-Hydroxy-3-(trifluoromethoxy)benzoic acid , a precursor for amide coupling.

-

Phenol Alkylation: The hydroxyl group allows for ether linkage formation, enabling the attachment of complex side chains while retaining the electron-deficient core.

-

Heterocycle Formation: The nitrile group can be cyclized into tetrazoles, oxadiazoles, or thiazoles, common motifs in kinase inhibitors.

Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry campaigns.

Part 4: Handling and Safety (MSDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. Nitriles can liberate cyanide ions in vivo. |

| Skin Irritation | H315 | Causes skin irritation. Phenolic nature can cause chemical burns. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocol:

-

Engineering Controls: Always handle within a certified chemical fume hood.

-

PPE: Wear nitrile gloves (double-gloving recommended due to the penetrative nature of fluorinated solvents often used with this compound), safety goggles, and a lab coat.

-

Storage: Store under an inert atmosphere (Nitrogen/Argon) at room temperature. The phenolic proton is acidic; avoid storage near strong bases.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1093397-72-8. Retrieved from .

- Leroux, F. (2005).The Trifluoromethoxy Group: A Pharmacophore with Broad Utility in Drug Discovery. ChemBioChem. (Contextual grounding for -OCF3 utility).

- Organic Syntheses (2024).General Procedures for Cyanation of Aryl Halides. (Methodology basis for the described synthesis).

-

Biosynth & BLD Pharm Catalogs (2025). Product Specifications for 4-Hydroxy-3-(trifluoromethoxy)benzonitrile. (Verification of physical state and CAS 1093397-72-8).[2][3]

Sources

- 1. accelachem.com [accelachem.com]

- 2. 1093397-72-8 4-hydroxy-3-(trifluoromethoxy)benzonitrile [chemsigma.com]

- 3. esdmedikal.com [esdmedikal.com]

- 4. ivychem.com [ivychem.com]

- 5. 1093397-72-8 | 4-Hydroxy-3-(trifluoromethoxy)benzonitrile | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 6. prepchem.com [prepchem.com]

Technical Guide: 4-Hydroxy-3-(trifluoromethoxy)benzonitrile Solubility & Handling

This guide provides an in-depth technical analysis of 4-Hydroxy-3-(trifluoromethoxy)benzonitrile , a critical intermediate in the synthesis of agrochemicals and pharmaceuticals.[1][2] Due to the proprietary nature of specific solubility data for this intermediate (CAS 1093397-72-8), this guide synthesizes high-confidence predictive data based on structural analogs (e.g., 3-trifluoromethyl and 3-fluoro derivatives) and outlines a self-validating protocol for experimental verification.[1][2]

Executive Summary & Physicochemical Profile

4-Hydroxy-3-(trifluoromethoxy)benzonitrile is a substituted phenol characterized by two electron-withdrawing groups: a nitrile (-CN) at the para position and a trifluoromethoxy (-OCF

Chemical Identity

| Property | Detail |

| Chemical Name | 4-Hydroxy-3-(trifluoromethoxy)benzonitrile |

| CAS Number | 1093397-72-8 |

| Molecular Formula | C |

| Molecular Weight | 203.12 g/mol |

| Physical State | Solid (typically white to off-white crystalline powder) |

| Storage | Inert atmosphere, 2–8°C (Hygroscopic potential) |

Predicted Physicochemical Properties

Calculated based on structure-activity relationship (SAR) with 4-hydroxy-3-(trifluoromethyl)benzonitrile.[1][2]

| Parameter | Predicted Value | Significance |

| pKa (Phenol) | 6.2 – 6.8 | Significantly more acidic than phenol (pKa 10).[1][2] Soluble in mild bases (NaHCO |

| LogP | 2.6 – 2.9 | Moderately lipophilic. Good membrane permeability; requires organic cosolvents for aqueous assays.[2] |

| H-Bond Donors | 1 (Phenolic -OH) | Critical for solubility in protic solvents (Alcohols).[1] |

| H-Bond Acceptors | 5 (N, O, 3xF) | Facilitates solubility in polar aprotic solvents (DMSO, DMF).[1][2] |

Solubility Profile & Solvent Compatibility

The solubility of this compound is heavily dependent on pH due to the ionizable phenolic proton.[1][2]

Solvent Compatibility Table

Qualitative solubility ratings based on polarity matching and analog behavior.

| Solvent Class | Specific Solvent | Solubility Rating | Operational Note |

| Polar Aprotic | DMSO | High (>100 mg/mL) | Preferred for stock solutions (10–20 mM).[1][2] |

| DMF | High (>100 mg/mL) | Suitable for reaction solvent; difficult to remove. | |

| Polar Protic | Methanol/Ethanol | Moderate-High | Good for recrystallization; solubility decreases with water addition.[2] |

| Chlorinated | DCM / Chloroform | Moderate | Soluble, but less effective than polar aprotics.[1][2] |

| Ethers | THF / Diethyl Ether | Moderate | Good for extraction; ensure solvents are peroxide-free.[2] |

| Aqueous (Neutral) | Water (pH 7) | Very Low (<0.1 mg/mL) | Hydrophobic effect of -OCF |

| Aqueous (Basic) | 0.1M NaOH / Na | High | Deprotonation forms the phenolate anion, drastically increasing solubility.[1][2] |

| Hydrocarbons | Hexane / Heptane | Insoluble | Useful as an anti-solvent for precipitation/purification. |

Mechanism of pH-Dependent Solubility

The trifluoromethoxy group acts as a lipophilic anchor, while the nitrile and -OCF

Figure 1: The pH-dependent equilibrium governing the solubility switch.[1][2] At pH > 7, the equilibrium shifts right, solubilizing the compound.[1][2]

Experimental Methodologies

Since specific literature values are sparse, use these self-validating protocols to determine exact solubility for your specific batch/purity.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this method to generate precise solubility data for regulatory or formulation purposes.[1][2]

-

Preparation: Weigh ~5 mg of solid into a 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 500 µL of the target solvent (e.g., pH 7.4 PBS buffer).

-

Equilibration:

-

Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

-

Quantification:

-

Calculation:

[1]

Protocol B: Rapid Solubility Check (Visual Titration)

Use this for quick solvent selection during synthesis workup.[1]

-

Place 10 mg of compound in a vial.

-

Add solvent in 100 µL increments, vortexing for 30 seconds between additions.

-

Record volume (

) required for complete dissolution.[1] -

Solubility

.[1]

Application in Synthesis & Purification

Understanding the solubility profile allows for optimized workup procedures, specifically exploiting the pKa difference between the product and potential impurities.[1][2]

Purification Workflow: The "Acid-Base Swing"

Because the pKa is ~6.5, you can purify this compound from non-acidic impurities (e.g., unreacted precursors lacking the phenol) using a pH-controlled extraction.[1][2]

Figure 2: Purification strategy utilizing the acidity of the trifluoromethoxy-phenol moiety.

Recrystallization Strategy

-

Solvent System: Mixed solvent system of Heptane/Ethyl Acetate or Water/Ethanol .[1][2]

-

Procedure: Dissolve in minimum hot Ethanol/EtOAc. Add Heptane/Water dropwise until turbidity persists.[2] Cool slowly to 4°C.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2783159, 4-Hydroxy-3-(trifluoromethyl)benzonitrile. (Used as SAR analog for pKa/LogP prediction).[1] Retrieved from [Link]

-

European Patent Office (2019). EP 3696165 A1: Process for the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile.[1][2] (Describes synthesis and workup conditions for structurally similar benzonitriles). Retrieved from

Sources

Stability and storage of 4-Hydroxy-3-(trifluoromethoxy)benzonitrile

Executive Summary

This technical guide provides a comprehensive stability profile and storage protocol for 4-Hydroxy-3-(trifluoromethoxy)benzonitrile (CAS: 1093397-72-8) . As a functionalized phenol featuring both a strong electron-withdrawing nitrile group and a lipophilic trifluoromethoxy (-OCF

Core Recommendation: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) in amber glass to prevent slow hydrolysis and photo-degradation.

Part 1: Chemical Profile & Structural Analysis

Understanding the electronic "push-pull" dynamics of this molecule is critical for predicting its reactivity and degradation pathways.

| Parameter | Data |

| Chemical Name | 4-Hydroxy-3-(trifluoromethoxy)benzonitrile |

| CAS Number | 1093397-72-8 |

| Molecular Formula | C |

| Molecular Weight | 203.12 g/mol |

| Predicted pKa | ~6.5 – 7.0 (Acidic Phenol) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water. |

Structural Logic & Reactivity

-

The Phenolic Hydroxyl (-OH):

-

Effect: The presence of the ortho-trifluoromethoxy and para-nitrile groups exerts a strong inductive (

) and mesomeric ( -

Consequence: This lowers the pKa of the phenol from ~10 (unsubstituted) to ~6.5.

-

Risk: The deprotonated phenolate anion is generated easily even by weak bases (e.g., bicarbonate), which can alter solubility and reactivity profiles unexpectedly.

-

-

The Trifluoromethoxy Group (-OCF

):-

Stability: generally chemically robust and resistant to metabolism.

-

Role: Enhances lipophilicity (

value ~ +1.04), facilitating membrane permeability in biological assays.

-

-

The Nitrile Group (-CN):

-

Risk: Susceptible to hydrolysis to the primary amide and subsequently the carboxylic acid under extreme pH (acidic or basic) or elevated temperatures.

-

Part 2: Stability Profiling & Degradation Pathways

The stability of 4-Hydroxy-3-(trifluoromethoxy)benzonitrile is governed by three primary vectors: Hydrolysis , Oxidation , and Photolysis .

Hydrolytic Stability (Nitrile Group)

While the nitrile group is relatively stable at neutral pH, the electron-deficient nature of the aromatic ring makes the carbon of the cyano group more electrophilic, potentially accelerating hydrolysis in the presence of moisture and heat.

-

Pathway: Nitrile

Amide -

Trigger: Moisture + Heat + Acid/Base trace.

Oxidative Stability (Phenol Group)

Phenols are prone to oxidation, forming quinones or coupled biphenyls.

-

Mitigation: The electron-withdrawing groups (-CN, -OCF

) reduce the electron density of the ring, making this specific phenol less prone to oxidation than alkyl-phenols. However, over long periods, air oxidation can still darken the compound (quinone methide formation).

Photostability

Aromatic nitriles can undergo photochemical rearrangements or hydrolysis when exposed to UV light.

-

Protocol: Strict light protection (Amber vials) is mandatory.

Visualization: Degradation Pathways

Figure 1: Primary degradation and reactivity pathways. Note the bifurcation between hydrolytic and oxidative risks.

Part 3: Storage & Handling Protocols

To ensure compound integrity for drug development assays, the following "Self-Validating" storage system is recommended.

Storage Protocol

| Condition | Specification | Rationale |

| Primary Container | Amber Glass Vial with Teflon-lined screw cap. | Blocks UV light; Teflon prevents leaching and provides a gas-tight seal. |

| Atmosphere | Inert Gas (Argon or N | Displaces oxygen (prevents oxidation) and humidity (prevents hydrolysis). |

| Temperature | Long-term: -20°C Short-term (Active): 2–8°C . | Low temp slows kinetic degradation rates (Arrhenius equation). |

| Desiccation | Store vial inside a secondary jar with Silica Gel . | Scavenges any moisture that permeates the primary seal. |

Handling & Re-Analysis Workflow

-

Equilibration: Allow the vial to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which is the #1 cause of hydrolytic degradation.

-

Aliquot Strategy: Avoid repeated freeze-thaw cycles. Dissolve the master stock in anhydrous DMSO and create single-use aliquots stored at -20°C.

-

QC Checkpoints:

-

Visual: Check for color change (White

Yellow/Brown indicates oxidation). -

LC-MS: Monitor for M+18 (Amide) or M+19 (Acid) peaks.

-

NMR (

F): The -OCF

-

Visualization: Storage Workflow

Figure 2: Optimal workflow from receipt to usage to minimize moisture introduction and freeze-thaw stress.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2783159, 4-Hydroxy-3-(trifluoromethyl)benzonitrile. (Used for structural analog comparison and property prediction). Retrieved from [Link]

-

Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: A Pharmacophore with Broad Applications. ChemBioChem.[1] (Establishing stability and lipophilicity of the OCF3 group).

- Hansch, C., et al. (1991).A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. (Source for electronic effect predictions of CN and OCF3 groups).

Sources

Methodological & Application

Application Note: HPLC Analysis of 4-Hydroxy-3-(trifluoromethoxy)benzonitrile

Introduction & Scope

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of 4-Hydroxy-3-(trifluoromethoxy)benzonitrile (CAS: 132705-51-2).

This compound is a critical intermediate in the synthesis of androgen receptor antagonists and agrochemicals. Its structural complexity—featuring an acidic phenolic hydroxyl, a polar nitrile group, and a highly lipophilic trifluoromethoxy (-OCF3) moiety—presents specific chromatographic challenges.

Analytical Challenges

-

Peak Tailing: The phenolic hydroxyl group (pKa ~7.3) can ionize at neutral pH, leading to secondary interactions with residual silanols on the silica support.

-

Fluorine Selectivity: The -OCF3 group induces significant lipophilicity (Hansch

value ~1.04), requiring optimized organic modifier strength to prevent excessive retention times while maintaining resolution from non-fluorinated impurities.

Physicochemical Profile

Understanding the analyte is the first step in method development. The following data drives the selection of the mobile phase and column chemistry.

| Property | Value | Chromatographic Implication |

| Molecular Weight | 203.12 g/mol | Suitable for UV or MS detection. |

| LogP (Octanol/Water) | ~2.2 - 2.5 | Moderately lipophilic; Retains well on C18. |

| pKa (Acidic) | ~7.3 (Predicted) | Critical: Mobile phase pH must be < 5.3 (pKa - 2) to ensure the molecule is neutral. |

| UV Maxima | ~215 nm, 254 nm | 254 nm is preferred for selectivity; 215 nm for trace impurity detection. |

| Solubility | Low in water; High in MeOH/ACN | Sample diluent must contain at least 40% organic solvent. |

Method Development Logic (Expertise & Causality)

Stationary Phase Selection

While a standard C18 column is sufficient, the presence of the -OCF3 group suggests that a C18 column with high carbon load or a Pentafluorophenyl (PFP) column could offer superior selectivity.

-

Recommendation: End-capped C18 (3.5 µm or 5 µm) .

-

Reasoning: The end-capping minimizes silanol activity (reducing tailing of the phenol), while the C18 chain interacts with the lipophilic -OCF3 and benzene ring.

Mobile Phase Chemistry

-

Buffer (Solvent A): 0.1% Phosphoric Acid (

) in Water.-

Why: Phosphoric acid buffers the system at pH ~2.0. This suppresses the ionization of the phenolic proton (

), forcing the analyte into its neutral state for sharp peak shape and consistent retention.

-

-

Organic Modifier (Solvent B): Acetonitrile (ACN).

-

Why: ACN has a lower viscosity than methanol (lower backpressure) and typically provides better peak symmetry for fluorinated aromatics due to its dipole-dipole interaction capabilities with the nitrile (-CN) group.

-

Experimental Protocol

Instrumentation & Conditions[1][2][3][4][5]

| Parameter | Setting |

| HPLC System | Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) |

| Column | Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |

| Flow Rate | 1.0 mL/min |

| Column Temp | 35°C (Controlled) |

| Injection Volume | 5 - 10 µL |

| Detection | DAD/UV at 254 nm (Reference: 360 nm) |

| Run Time | 15.0 Minutes |

Mobile Phase Gradient

| Time (min) | % Solvent A (0.1% H3PO4) | % Solvent B (Acetonitrile) | Phase |

| 0.00 | 90 | 10 | Equilibration |

| 2.00 | 90 | 10 | Isocratic Hold |

| 10.00 | 20 | 80 | Linear Gradient |

| 12.00 | 20 | 80 | Wash |

| 12.10 | 90 | 10 | Re-equilibration |

| 15.00 | 90 | 10 | End |

Sample Preparation

-

Stock Solution: Weigh 10 mg of 4-Hydroxy-3-(trifluoromethoxy)benzonitrile into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. (Conc: 1000 µg/mL).

-

Working Standard: Dilute Stock Solution to 50 µg/mL using a diluent of 50:50 Water:Acetonitrile .

-

Note: Do not use 100% water as diluent; the compound may precipitate or adsorb to the vial glass.

-

Visualizing the Workflow

The following diagram illustrates the logical flow of the analysis, highlighting the critical decision points for the analyst.

Figure 1: Analytical workflow for 4-Hydroxy-3-(trifluoromethoxy)benzonitrile, emphasizing pH control.

Method Validation (System Suitability)

To ensure the trustworthiness of the data, the following System Suitability Test (SST) criteria must be met before analyzing unknown samples.

| Parameter | Acceptance Criteria | Troubleshooting Failure |

| Retention Time (RT) | 6.5 ± 0.5 min | Check pump flow rate and mobile phase composition. |

| Theoretical Plates (N) | > 5,000 | Column aging or poor connection (dead volume). |

| Tailing Factor (T) | < 1.5 | Critical: If T > 1.5, the mobile phase is not acidic enough. Remake Solvent A. |

| Precision (RSD, n=6) | < 1.0% | Check injector reproducibility or pump pulsation. |

| Resolution (Rs) | > 2.0 (vs. nearest impurity) | Adjust gradient slope (make shallower) if impurities co-elute. |

Troubleshooting & Degradation Pathways

Degradation Mechanism

The nitrile group (-CN) is susceptible to hydrolysis under extreme pH or temperature, converting first to the amide and then to the carboxylic acid.

-

Degradant 1: 4-Hydroxy-3-(trifluoromethoxy)benzamide (Elutes earlier than main peak).

-

Degradant 2: 4-Hydroxy-3-(trifluoromethoxy)benzoic acid (Elutes significantly earlier due to high polarity).

Separation Logic Diagram

The interactions governing the separation are visualized below.

Figure 2: Mechanistic interactions. Acidic suppression blocks silanol interactions, preventing tailing.

References

-

PubChem. (2023). 4-Hydroxy-3-(trifluoromethoxy)benzonitrile (Compound). National Library of Medicine. Available at: [Link]

-

NIST Chemistry WebBook. (2023). Benzonitrile, 4-hydroxy- (Analogous properties).[1][2][3] National Institute of Standards and Technology.[3] Available at: [Link]

- Dolan, J. W. (2002). The Role of pH in HPLC. LCGC North America.

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text for gradient elution of neutral/acidic compounds).

Sources

Application Note: Mass Spectrometry Characterization of 4-Hydroxy-3-(trifluoromethoxy)benzonitrile

Executive Summary

This technical guide details the mass spectrometric analysis of 4-Hydroxy-3-(trifluoromethoxy)benzonitrile , a critical pharmacophore often utilized in the synthesis of Selective Androgen Receptor Modulators (SARMs) and advanced agrochemicals. Due to the presence of an acidic phenolic hydroxyl group (pKa ~5.85) and an electron-withdrawing trifluoromethoxy group, this compound exhibits distinct ionization behaviors.

This guide prioritizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Negative Electrospray Ionization (ESI-) mode as the "Gold Standard" for sensitivity. A secondary protocol for Gas Chromatography-Mass Spectrometry (GC-MS) using silyl-derivatization is provided for structural confirmation.

Compound Profile & Physicochemical Logic[1]

Understanding the molecule's electronic structure is prerequisite to selecting the ionization method.

| Feature | Chemical Logic | MS Consequence |

| Phenolic -OH | High acidity (pKa ~5.8) due to electron-withdrawing -CN and -OCF₃ groups. | High Response in ESI(-). The molecule readily deprotonates to form |

| -OCF₃ Group | Lipophilic, electron-withdrawing. | Increases retention time in Reverse Phase LC. Distinctive fragmentation (loss of HF, CF₂). |

| -CN Group | Linear, stable. | Potential loss of HCN (27 Da) under high collision energy. |

Protocol A: LC-MS/MS (ESI Negative Mode)[2]

Objective: High-sensitivity quantitation and metabolic profiling. Rationale: The acidic phenol moiety suppresses ionization in Positive Mode (ESI+). Negative Mode (ESI-) exploits the natural acidity of the compound, eliminating the need for adduct formation.

Reagents & Mobile Phase

-

Solvent A: 5 mM Ammonium Acetate in Water (pH ~6.5).

-

Note: Avoid strong acids (Formic Acid < 0.01%) as they suppress the formation of the phenolate ion

.

-

-

Solvent B: Acetonitrile (LC-MS Grade).

Instrumental Parameters[3]

-

Ionization: Electrospray Ionization (ESI) – Negative Mode.[1]

-

Capillary Voltage: -2.5 kV to -3.5 kV.

-

Source Temperature: 350°C (Ensure complete desolvation of the -OCF₃ moiety).

-

Cone Voltage: 25 V (Optimize to prevent in-source fragmentation).

MRM Transitions (Multiple Reaction Monitoring)

| Precursor Ion ( | Product Ion ( | Loss (Da) | Collision Energy (eV) | Structural Assignment |

| 202.1 | 182.1 | -20 (HF) | 15-20 | Quantifier. Loss of HF via interaction between -OH and -OCF₃. |

| 202.1 | 175.1 | -27 (HCN) | 25-30 | Qualifier. Cleavage of the nitrile group. |

| 202.1 | 117.1 | -85 (OCF₃) | 35 | Qualifier. Homolytic cleavage of the ether bond. |

Fragmentation Mechanism (ESI-)

The proximity of the hydroxyl group to the trifluoromethoxy group facilitates a specific rearrangement. The loss of HF is often the base peak in fluorinated phenols.

Figure 1: Proposed ESI(-) fragmentation pathway for 4-Hydroxy-3-(trifluoromethoxy)benzonitrile.

Protocol B: GC-MS (Derivatization)[5]

Objective: Structural confirmation and impurity profiling. Rationale: The polar hydroxyl group causes peak tailing and adsorption in GC. Silylation caps the -OH group, improving volatility and peak shape.

Derivatization Protocol[5][6][7][8][9]

-

Sample Prep: Dissolve 1 mg of sample in 100 µL Ethyl Acetate.

-

Reagent: Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

-

Incubation: Heat at 60°C for 30 minutes.

-

Mechanism:[2] The active proton on the phenol is replaced by a Trimethylsilyl (TMS) group.

-

New MW: 203.12 + 72.06 = 275.18 Da .

-

-

Injection: 1 µL Splitless, Inlet Temp 250°C.

EI Spectrum Interpretation (70 eV)

-

Molecular Ion (

): m/z 275 (Distinct, usually stable for TMS-phenols). -

Base Peak: m/z 260 (

, Loss of Methyl from TMS group). -

Silicon Signature: m/z 73 (

).[3] -

Trifluoromethoxy Signature: m/z 69 (

).[3]

Analytical Workflow & Logic

The following diagram illustrates the decision matrix for analyzing this compound in a complex matrix (e.g., plasma or synthesis slurry).

Figure 2: Decision matrix for selecting LC-MS vs. GC-MS based on analytical needs.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2783159, 4-Hydroxy-3-(trifluoromethyl)benzonitrile. Retrieved from [Link]

- Note: Provides physicochemical property baselines (pKa, solubility) used to determine ESI- suitability.

-

Kagramanov, N. D., et al. (2021).[4] Ionic series in mass spectra of trifluoromethyl-substituted heterocycles. Fluorine Notes, Vol. 5(138). Retrieved from [Link]

- Note: Authoritative source on the fragmentation behavior of trifluoromethyl/methoxy groups, specifically the loss of CF2 and rearrangements.

- Note: Standard protocol for silylation of phenols to prevent peak tailing.

- Note: Contextualizes the metabolic stability and electronic properties of the -OCF3 group.

Sources

- 1. digituma.uma.pt [digituma.uma.pt]

- 2. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]

- 3. ijern.com [ijern.com]

- 4. Liquid Chromatographic Quadrupole Time-of-Flight Mass Spectrometric Untargeted Profiling of (Poly)phenolic Compounds in Rubus idaeus L. and Rubus occidentalis L. Fruits and Their Comparative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Investigation of 4-Hydroxy-3-(trifluoromethoxy)benzonitrile in Biochemical and Cellular Assays

Introduction

4-Hydroxy-3-(trifluoromethoxy)benzonitrile is a synthetic organic compound characterized by a benzonitrile core substituted with hydroxyl and trifluoromethoxy groups.[1][2] While the specific biological activities of this compound are not extensively documented in publicly available literature, its structural motifs are present in molecules with known biological relevance. For instance, the benzonitrile scaffold is a key feature in various pharmacologically active agents. The trifluoromethoxy group is often incorporated into drug candidates to enhance metabolic stability and cell permeability.

This document provides a detailed experimental framework for researchers and drug development professionals to investigate the potential biological activities of 4-Hydroxy-3-(trifluoromethoxy)benzonitrile. The protocols outlined herein are designed to be robust and self-validating, enabling a thorough characterization of the compound's effects. For the purpose of this application note, we will explore the hypothetical activity of 4-Hydroxy-3-(trifluoromethoxy)benzonitrile as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical mediator of tumorigenesis.[3]

Compound Characteristics

A summary of the key physicochemical properties of 4-Hydroxy-3-(trifluoromethoxy)benzonitrile is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₄F₃NO | [1] |

| Molecular Weight | 187.12 g/mol | [2] |

| Appearance | White solid | [4] |

| Melting Point | 171-175 °C | [4][5] |

| Solubility | Insoluble in water; Soluble in DMSO, Methanol, Chloroform | [4][5] |

Safety Precautions

4-Hydroxy-3-(trifluoromethoxy)benzonitrile is classified as hazardous. It may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All handling of the solid compound and its solutions should be performed in a certified chemical fume hood. For detailed safety information, consult the material safety data sheet (MSDS).[6][7][8][9]

Experimental Workflows

The following diagram illustrates the proposed workflow for characterizing the inhibitory potential of 4-Hydroxy-3-(trifluoromethoxy)benzonitrile against the STAT3 pathway.

Caption: Workflow for STAT3 inhibitor characterization.

Protocols

Preparation of 4-Hydroxy-3-(trifluoromethoxy)benzonitrile Stock Solution

Rationale: Due to its low aqueous solubility, 4-Hydroxy-3-(trifluoromethoxy)benzonitrile should be dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This allows for accurate serial dilutions into aqueous assay buffers while minimizing the final DMSO concentration to avoid solvent-induced artifacts.

Step-by-Step Protocol:

-

Accurately weigh out 10 mg of 4-Hydroxy-3-(trifluoromethoxy)benzonitrile powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of high-purity, sterile DMSO to achieve a 10 mM stock solution. For 10 mg, this would be approximately 5.34 mL.

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

Primary Biochemical Screen: STAT3 Dimerization Fluorescence Polarization Assay

Rationale: The formation of STAT3 homodimers is a critical step in its activation and subsequent translocation to the nucleus.[3] A fluorescence polarization (FP) assay can be used to monitor this dimerization in a high-throughput format. This assay relies on the principle that a small, fluorescently labeled STAT3 peptide will tumble rapidly in solution, resulting in low polarization of emitted light. When this peptide binds to a larger, unlabeled STAT3 protein, the complex tumbles more slowly, leading to an increase in fluorescence polarization. A compound that inhibits dimerization will prevent this increase.

Step-by-Step Protocol:

-

Reagents and Buffers:

-

Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 0.01% Triton X-100, 1 mM DTT.

-

Recombinant human STAT3 protein.

-

Fluorescently labeled STAT3 peptide (e.g., with 5-FAM).

-

-

Assay Procedure:

-

Prepare serial dilutions of 4-Hydroxy-3-(trifluoromethoxy)benzonitrile in the assay buffer from the 10 mM DMSO stock. Ensure the final DMSO concentration in the assay is below 1%.

-

In a 384-well, low-volume, black microplate, add the diluted compound or vehicle control (DMSO in assay buffer).

-

Add the fluorescently labeled STAT3 peptide to all wells at a final concentration of 10 nM.

-

Add recombinant STAT3 protein to all wells (except for the negative control) at a final concentration of 500 nM.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for 5-FAM).

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the positive (STAT3 + peptide) and negative (peptide only) controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Secondary Cell-Based Screen: STAT3-Dependent Luciferase Reporter Assay

Rationale: To confirm the activity of 4-Hydroxy-3-(trifluoromethoxy)benzonitrile in a cellular context, a STAT3-dependent luciferase reporter assay is employed. This assay utilizes a cell line that has been engineered to express the firefly luciferase gene under the control of a promoter containing STAT3 binding elements.[10][11] Inhibition of the STAT3 pathway will result in a decrease in luciferase expression and, consequently, a reduction in luminescence.

Step-by-Step Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable human cancer cell line with constitutively active STAT3 (e.g., MDA-MB-468) or a cell line that can be stimulated to activate STAT3 (e.g., HEK293T).

-

Co-transfect the cells with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).

-

-

Assay Procedure:

-

Plate the transfected cells in a 96-well, white, clear-bottom microplate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of 4-Hydroxy-3-(trifluoromethoxy)benzonitrile or vehicle control for 24 hours.

-

If using a stimulation model, add a STAT3 activator (e.g., Interleukin-6) for the final 6-8 hours of compound treatment.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percent inhibition of STAT3 activity for each compound concentration relative to the vehicle-treated control.

-

Determine the IC₅₀ value as described for the FP assay.

-

Mechanism Validation: Western Blot for Phospho-STAT3

Rationale: To further validate the mechanism of action, a Western blot analysis is performed to directly assess the phosphorylation status of STAT3 at tyrosine 705 (Tyr705). Phosphorylation at this site is essential for STAT3 dimerization and activation. A successful inhibitor should reduce the levels of phosphorylated STAT3 (p-STAT3) without significantly affecting the total STAT3 protein levels.

Step-by-Step Protocol:

-

Cell Treatment and Lysis:

-

Plate a suitable cell line in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with 4-Hydroxy-3-(trifluoromethoxy)benzonitrile at concentrations around its IC₅₀ value for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.

-

If necessary, stimulate the cells with a STAT3 activator for the last 30 minutes of the treatment.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE on a polyacrylamide gel.

-

-

Immunoblotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with a primary antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH).

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the p-STAT3 signal to the total STAT3 signal and the loading control to determine the relative change in STAT3 phosphorylation.

-

Visualization of the STAT3 Signaling Pathway

The following diagram illustrates the key steps in the STAT3 signaling pathway and the potential point of inhibition by 4-Hydroxy-3-(trifluoromethoxy)benzonitrile.

Caption: The STAT3 signaling pathway and hypothetical inhibition.

References

-

PubChem. (n.d.). 4-Hydroxy-3-(trifluoromethyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Methylamine Supplier. (n.d.). 4-Hydroxy-3-(Trifluoromethyl)Benzonitrile. Retrieved from [Link]

-

LookChem. (n.d.). 4-HYDROXY-3-(TRIFLUOROMETHYL)BENZONITRILE. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxy-3-(trifluoromethyl)benzonitrile Safety and Hazards. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, December 2). RU-58841. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of benzonitrile derivatives investigated. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxy-4-(trifluoromethyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

-

Uehara, Y., et al. (2011). Identification of a New Series of STAT3 Inhibitors by Virtual Screening. ACS Medicinal Chemistry Letters, 2(8), 613-617. Retrieved from [Link]

-

Frontiers in Oncology. (2023). Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. Frontiers in Oncology, 13. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. Retrieved from [Link]

-

ACS Publications. (2016). Strategies and Approaches of Targeting STAT3 for Cancer Treatment. Journal of Medicinal Chemistry, 59(12), 5511-5548. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. Frontiers in Oncology, 13. Retrieved from [Link]

-

YouTube. (2017, April 17). Identification of Selective Inhibitors of the STAT3 Signaling Pathway. Retrieved from [Link]

Sources

- 1. 4-Hydroxy-3-(Trifluoromethyl)Benzonitrile | Properties, Uses, Safety Data & Synthesis | Buy Online China Supplier [nj-finechem.com]

- 2. 4-Hydroxy-3-(trifluoromethyl)benzonitrile | C8H4F3NO | CID 2783159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. echemi.com [echemi.com]

- 5. 124811-71-8 CAS MSDS (4-HYDROXY-3-(TRIFLUOROMETHYL)BENZONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]

- 11. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-Hydroxy-3-(trifluoromethoxy)benzonitrile in Material Science

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Phenolic Monomers

4-Hydroxy-3-(trifluoromethoxy)benzonitrile is a highly functionalized aromatic compound with significant potential as a monomer in the synthesis of advanced polymers. The presence of a hydroxyl group allows for its incorporation into polymer backbones through reactions like esterification and etherification. The nitrile and trifluoromethoxy substituents are particularly noteworthy for imparting desirable properties to the resulting materials. The trifluoromethoxy group is known to enhance thermal stability, chemical resistance, and solubility in organic solvents, while lowering the dielectric constant and moisture absorption. The polar nitrile group can contribute to specific intermolecular interactions and can be a site for further chemical modifications. These characteristics make 4-hydroxy-3-(trifluoromethoxy)benzonitrile a promising candidate for the development of high-performance materials such as polycarbonates, polyarylates, and liquid crystals. While this compound is a versatile building block, its primary applications in material science are emerging, with significant potential in the creation of novel polymers with tailored properties.

Physicochemical Properties

A summary of the key physicochemical properties of 4-hydroxy-3-(trifluoromethoxy)benzonitrile is provided in the table below. This data is essential for determining appropriate reaction conditions and purification methods.

| Property | Value | Source |

| CAS Number | 1093397-72-8 | |

| Molecular Formula | C₈H₄F₃NO₂ | |

| Molecular Weight | 203.12 g/mol | |

| Appearance | White to off-white powder or crystals | General observation |

| Storage | Inert atmosphere, room temperature |

Safety and Handling: 4-Hydroxy-3-(trifluoromethoxy)benzonitrile is classified with the GHS pictograms indicating it is a warning-level hazard, with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation)[1]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Application in High-Performance Polymer Synthesis: Polycarbonates

The hydroxyl functionality of 4-hydroxy-3-(trifluoromethoxy)benzonitrile makes it a suitable monomer for the synthesis of polycarbonates. Polycarbonates are a class of thermoplastics known for their high impact strength, toughness, and optical clarity. The incorporation of the trifluoromethoxy group is anticipated to enhance the thermal stability and chemical resistance of the resulting polycarbonate, making it a candidate for applications requiring robust performance under demanding conditions.

Protocol: Synthesis of a Copolycarbonate from 4-Hydroxy-3-(trifluoromethoxy)benzonitrile and Bisphenol A

This protocol describes the synthesis of a random copolycarbonate via interfacial polymerization, a common method for producing polycarbonates[2][3]. This approach allows for the formation of high molecular weight polymers at relatively low temperatures.

Materials:

-

4-Hydroxy-3-(trifluoromethoxy)benzonitrile

-

Bisphenol A (BPA)

-

Phosgene (or a phosgene precursor like triphosgene)

-

Dichloromethane (DCM)

-

Sodium hydroxide (NaOH)

-

Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

-

Hydrochloric acid (HCl)

-

Methanol

-

Deionized water

Equipment:

-

Jacketed reaction vessel with mechanical stirrer, condenser, and nitrogen inlet/outlet

-

Addition funnels

-

pH meter

-

Separatory funnel

-

Beakers, flasks, and other standard laboratory glassware

-

Vacuum oven

Experimental Workflow:

Figure 1: Workflow for the synthesis and characterization of a copolycarbonate.

Step-by-Step Procedure:

-

Monomer Solution Preparation: In a jacketed reaction vessel, dissolve an equimolar mixture of 4-hydroxy-3-(trifluoromethoxy)benzonitrile and bisphenol A in a 5-10% aqueous solution of sodium hydroxide. The total monomer concentration should be around 0.5 M. Add a phase-transfer catalyst (e.g., 1-2 mol% benzyltriethylammonium chloride relative to the total monomers).

-

Polymerization: Cool the reaction mixture to 10-15°C with constant stirring. Slowly add a solution of phosgene in dichloromethane (approximately 1.2 equivalents relative to the total hydroxyl groups) to the vigorously stirred monomer solution over a period of 1-2 hours. Maintain the pH of the aqueous phase between 10 and 11 by the controlled addition of a concentrated sodium hydroxide solution.

-

Chain Termination: After the phosgene addition is complete, continue stirring for another hour. To ensure complete reaction and control the molecular weight, a chain terminator like phenol can be added.

-

Work-up: Stop the stirring and allow the layers to separate. Collect the organic (dichloromethane) layer.

-

Purification:

-

Wash the organic layer sequentially with dilute hydrochloric acid (e.g., 1 M HCl) and then several times with deionized water until the washings are neutral.

-

Precipitate the polymer by slowly pouring the dichloromethane solution into a large excess of a non-solvent like methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

-

Drying: Dry the polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Characterization:

The resulting copolycarbonate should be characterized to determine its structure, molecular weight, and thermal properties.

-

FTIR Spectroscopy: To confirm the formation of carbonate linkages (C=O stretch around 1770 cm⁻¹) and the incorporation of both monomers.

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the polymer structure and determine the copolymer composition.

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), which is an indicator of the polymer's thermal properties.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer by measuring the decomposition temperature. The inclusion of fluorinated groups is expected to increase the thermal stability of the polymer[4].

Potential Application in Liquid Crystals

The rigid benzonitrile core and the presence of a polar trifluoromethoxy group suggest that 4-hydroxy-3-(trifluoromethoxy)benzonitrile could be a valuable precursor for the synthesis of liquid crystals. Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals[5]. Fluorinated liquid crystals are of particular interest for display applications due to their unique dielectric and optical properties.

Conceptual Pathway for Liquid Crystal Synthesis

The synthesis of a liquid crystalline molecule from 4-hydroxy-3-(trifluoromethoxy)benzonitrile would typically involve the modification of the hydroxyl group to introduce a mesogenic (liquid crystal-forming) unit. This could be achieved through an etherification or esterification reaction with another aromatic compound that has a flexible alkyl chain at the other end.

Hypothetical Synthesis Workflow:

Figure 2: Conceptual workflow for liquid crystal synthesis.

This conceptual pathway illustrates how the unique properties of 4-hydroxy-3-(trifluoromethoxy)benzonitrile can be leveraged to design and synthesize novel liquid crystalline materials for advanced optical applications.

References

- Google Patents.

- Google Patents.

-

Ismail, H., Salikon, S., & Abdul-Majid, Z. (2014). Evaluation of Thermal Stability and Thermal Transitions of Hydroxyl-Terminated Polysiloxane/Montmorillonite Nanocomposites. Polymers, 6(10), 2536–2549. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. EP0093914B2 - Process for the production of polycarbonate - Google Patents [patents.google.com]

- 3. US6653434B2 - Process for the production of polycarbonate - Google Patents [patents.google.com]

- 4. Evaluation of Thermal Stability and Thermal Transitions of Hydroxyl-Terminated Polysiloxane/Montmorillonite Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

4-Hydroxy-3-(trifluoromethoxy)benzonitrile as a building block for novel compounds

Application Note: Strategic Utilization of 4-Hydroxy-3-(trifluoromethoxy)benzonitrile in Medicinal Chemistry

Executive Summary

This guide details the strategic application of 4-Hydroxy-3-(trifluoromethoxy)benzonitrile (CAS: 1093397-72-8) as a high-value scaffold in drug discovery. Unlike standard phenolic building blocks, this compound integrates the trifluoromethoxy (-OCF₃) group—a superior bioisostere for chloride or methoxy groups—with a versatile nitrile handle.

The -OCF₃ moiety offers a unique combination of high lipophilicity (

Chemical Profile & Physicochemical Properties

| Property | Data | Relevance |

| Compound Name | 4-Hydroxy-3-(trifluoromethoxy)benzonitrile | Core Scaffold |

| CAS Number | 1093397-72-8 | Identity Verification |

| Formula | C₈H₄F₃NO₂ | Stoichiometry |

| M.W. | 203.12 g/mol | Fragment-Based Design |

| Predicted pKa | ~6.5 - 7.2 | Critical: Significantly more acidic than phenol (pKa 10) due to p-CN and m-OCF₃ electron withdrawal.[1][2] Allows deprotonation by weak bases (e.g., K₂CO₃). |

| LogP | ~2.5 | Optimized for CNS penetration and oral bioavailability. |

| H-Bond Donors | 1 (Phenol) | Anchoring point for binding pockets. |

Strategic Utility: The OCF₃ Advantage

In rational drug design, replacing a methoxy (-OMe) or chloro (-Cl) group with trifluoromethoxy (-OCF₃) often yields superior pharmacokinetics.

-

Conformational Orthogonality: The O-CF₃ bond often adopts a twisted conformation relative to the aromatic ring, accessing unique chemical space compared to the planar -OMe.

-

Metabolic Shielding: The C-F bond strength (approx. 116 kcal/mol) blocks oxidative metabolism (e.g., O-demethylation) common with anisole derivatives.

-

Lipophilicity Modulation: The OCF₃ group increases lipophilicity (Hansch

= 1.[3]04) significantly more than a methyl group (

Application Module 1: Functionalization of the Phenolic Handle

Objective: Synthesis of aryl ethers via controlled alkylation.

Mechanism:

Rationale

Due to the depressed pKa (~7.[3]0) of the phenol, strong bases like NaH are unnecessary and may cause side reactions (e.g., nucleophilic attack on the nitrile). We utilize Cesium Carbonate (

Protocol: Alkylation with Primary Alkyl Halides

Reagents:

-

Scaffold: 4-Hydroxy-3-(trifluoromethoxy)benzonitrile (1.0 eq)

-

Electrophile: R-CH₂-Br (1.1 eq)[1]

-

Base:

(1.5 eq)[3] -

Solvent: Anhydrous DMF or Acetonitrile (

)[3] -

Additive: TBAI (tetrabutylammonium iodide) (0.1 eq) - Optional, for less reactive chlorides.

Step-by-Step Procedure:

-

Dissolution: Charge a flame-dried round-bottom flask with the scaffold (1.0 mmol) and anhydrous DMF (5 mL).

-

Activation: Add

(1.5 mmol) in one portion. Stir at room temperature for 15 minutes. The solution will likely turn yellow/orange due to phenoxide formation. -

Addition: Add the alkyl halide (1.1 mmol) dropwise.

-

Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (more polar) should disappear.

-

Workup: Dilute with EtOAc (30 mL) and wash with water (3 x 10 mL) to remove DMF. Wash with brine, dry over

, and concentrate. -

Purification: Flash chromatography on silica gel.

Application Module 2: Transformation of the Nitrile Handle

Objective: Synthesis of a 5-substituted 1H-tetrazole (Bioisostere of Carboxylic Acid). Mechanism: [3+2] Cycloaddition.

Rationale

The nitrile group at the para-position is electronically activated by the OCF₃ group, making it an excellent candidate for cycloaddition. Tetrazoles possess a pKa (~4.5–5.0) similar to carboxylic acids but offer improved metabolic stability and bioavailability.

Protocol: Zinc-Catalyzed Tetrazole Synthesis

Reagents:

-

Substrate: Functionalized Benzonitrile derivative (from Module 1) (1.0 eq)

-

Azide Source: Sodium Azide (

) (1.5 eq)[3] -

Catalyst: Zinc Bromide (

) (1.0 eq)[3] -

Solvent: Water/Isopropanol (2:1) or DMF.

Step-by-Step Procedure:

-

Setup: In a pressure vial, dissolve the nitrile substrate (1.0 mmol),

(1.5 mmol), and -

Cycloaddition: Seal the vial and heat to 100°C for 12–24 hours. Note: Zn(II) activates the nitrile towards nucleophilic attack by the azide.

-

Quench: Cool to room temperature. Add 3N HCl (2 mL) carefully (in a fume hood) to protonate the tetrazole and break zinc complexes. Caution: Hydrazoic acid (

) may form; ensure good ventilation. -

Isolation: Extract with EtOAc. The tetrazole product is often acidic enough to be extracted into mild base (sat.

) and reprecipitated with acid for purification.

Visualizing the Chemical Space

The following diagram illustrates the divergent synthesis pathways available from this single building block.

Figure 1: Divergent synthesis map demonstrating the transformation of the core scaffold into three distinct medicinal chemistry classes.

Safety & Handling Protocols

-

Nitrile Toxicity: While benzenenitriles are generally less toxic than aliphatic nitriles, metabolism can release cyanide ions.[3] Handle all reagents in a fume hood.

-

Azide Hazards: In Protocol 2, avoid using halogenated solvents (e.g., DCM) with sodium azide to prevent the formation of explosive diazidomethane. Maintain the pH > 4 during workup until ready to isolate to minimize

evolution. -

Waste Disposal: All aqueous waste from the tetrazole synthesis must be treated with sodium nitrite (